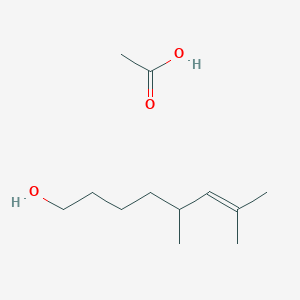
Acetic acid;5,7-dimethyloct-6-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5,7-dimethyloct-6-en-1-ol, also known as citronellyl acetate, is an organic compound with the molecular formula C12H22O2. It is a naturally occurring ester found in various essential oils, including citronella oil. This compound is widely used in the fragrance and flavor industries due to its pleasant floral and citrus-like aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Citronellyl acetate can be synthesized through the esterification of citronellol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, citronellyl acetate is produced by the hydrogenation of geraniol or nerol over a copper chromite catalyst. This method allows for the large-scale production of citronellyl acetate with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Citronellyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form citronellal and other related compounds.
Reduction: Reduction of citronellyl acetate can yield citronellol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Acidic or basic conditions can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Citronellal, citronellic acid.
Reduction: Citronellol.
Substitution: Various esters and ethers depending on the substituent used.
Applications De Recherche Scientifique
Citronellyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma and as a component in perfumes, soaps, and cleaning products
Mécanisme D'action
The mechanism of action of citronellyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activity and interaction with cell membranes. Its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death. Additionally, its insect repellent properties are thought to result from its ability to interfere with the olfactory receptors of insects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citronellol: An alcohol with a similar structure, used in fragrances and as an insect repellent.
Geraniol: Another alcohol with a similar structure, known for its rose-like scent and used in perfumes and flavorings.
Nerol: An isomer of geraniol, also used in fragrances and flavorings.
Uniqueness
Citronellyl acetate is unique due to its ester functional group, which imparts a distinct aroma compared to its alcohol counterparts. This esterification also enhances its stability and makes it more suitable for use in various industrial applications .
Propriétés
Numéro CAS |
92037-76-8 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
acetic acid;5,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-9(2)8-10(3)6-4-5-7-11;1-2(3)4/h8,10-11H,4-7H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
XYMVDAHEZYMRLD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCO)C=C(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


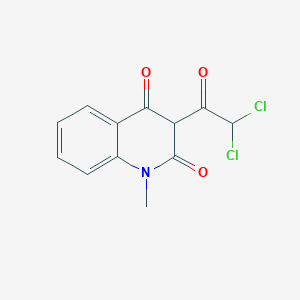
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)

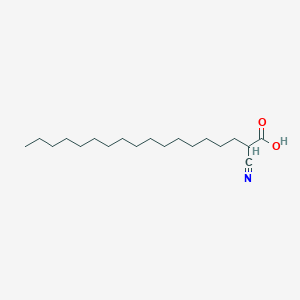
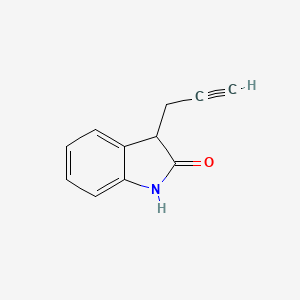
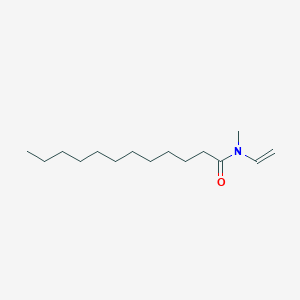
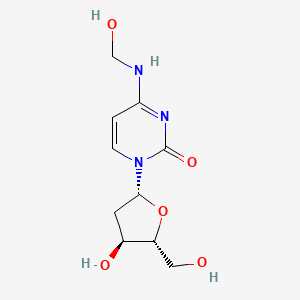
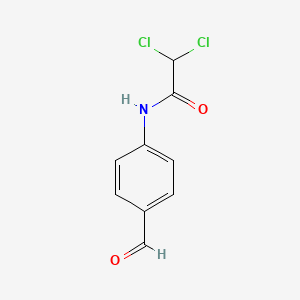
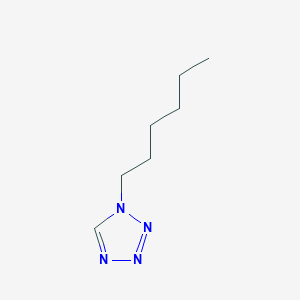
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
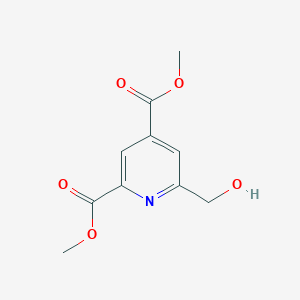
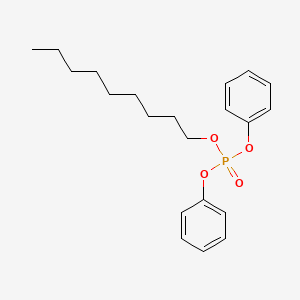
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
